molecular formula C11H18O2 B12505205 3,7-Dimethylocta-2,6-dienyl formate CAS No. 61759-63-5

3,7-Dimethylocta-2,6-dienyl formate

Cat. No.: B12505205
CAS No.: 61759-63-5
M. Wt: 182.26 g/mol
InChI Key: FQMZVFJYMPNUCT-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-2,6-dienyl formate (CAS 2142-94-1), also known as neryl formate, is a high-purity reference standard and building block for researchers in flavor, fragrance, and organic chemistry . This compound, with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol, is an ester of an acyclic monoterpenoid alcohol . It is characterized as a colorless to pale yellow liquid with a boiling point in the range of 220-225 °C and a density of approximately 0.913-0.920 g/mL at 25 °C . In fragrance research, this compound is valued for its complex organoleptic profile, which presents green, floral rose, and geranium notes with herbal and fruity tea undertones . Its flavor characteristics are described as fruity, green, and citrus with a tropical nuance, making it a compound of interest for developing and studying advanced flavor systems . Researchers utilize this ester to investigate structure-odor relationships and the stability of terpene-derived flavor compounds in various matrices. The Z-isomer configuration of this formate ester provides a distinct olfactory signature that is useful for comparative studies with its E-isomer (geranyl formate) . This chemical serves as a versatile intermediate in organic synthesis, particularly in producing other terpenoid derivatives and as a reference standard in analytical chemistry for quantifying similar compounds in complex mixtures via GC-MS or HPLC. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for use in consumer products or human consumption. Proper handling procedures, including the use of personal protective equipment and working in a well-ventilated area, should always be followed. Researchers should refer to the Safety Data Sheet for comprehensive hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylocta-2,6-dienyl formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMZVFJYMPNUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047615
Record name 3,7-Dimethylocta-2,6-dienyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61759-63-5
Record name 3,7-Dimethylocta-2,6-dienyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

Reaction Mechanism

The most widely reported method involves acid-catalyzed esterification of geraniol with formic acid. The reaction proceeds via protonation of the hydroxyl group, nucleophilic attack by the formate ion, and elimination of water to form the ester.

Optimized Conditions

Key parameters influencing yield include:

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
H₂SO₄ Toluene 100 4 85
HCl Ethanol 80 3 78

Notes :

  • Catalyst Choice : Sulfuric acid is preferred for its higher activity compared to hydrochloric acid.
  • Solvent Selection : Non-polar solvents (e.g., toluene) minimize side reactions and improve phase separation.
  • Purification : Distillation under reduced pressure (50–100 mmHg) is used to isolate the product.

Enzymatic Catalysis

Lipase-Mediated Synthesis

Enzymatic methods leverage lipases to catalyze esterification in organic solvents, offering advantages such as mild conditions and reduced byproduct formation.

Surfactant-Coated Lipase (SCL)

Candida cylindracea lipase coated with Span 85 shows enhanced stability and activity in isooctane:

Enzyme Substrate Ratio Temperature (°C) Time (h) Yield (%) Reference
SCL (Candida) Geraniol:Acetic Acid = 2:1 35 24–36 83–97

Adaptation for Formate : While this method was optimized for geranyl acetate, analogous conditions (e.g., formic acid instead of acetic acid) may achieve similar yields.

Immobilized Lipases

Novozyme 435 (Candida antarctica lipase B) in solvent-free systems demonstrates high efficiency:

Enzyme Acyl Donor Temperature (°C) Time (h) Yield (%) Reference
Novozyme 435 Ethyl Formate 60 2 83

Key Insight : Ethyl formate serves as an acyl donor in transesterification, though direct esterification with formic acid may require pH control to avoid enzyme deactivation.

Solid Acid Catalysis

Green Chemistry Approaches

Solid superacids, such as SO₄²⁻/TiO₂-SiO₂, enable efficient esterification with reduced waste and catalyst recovery.

Catalyst Synthesis
  • Preparation : Titanium sulfate and tetraethyl orthosilicate are co-precipitated, sulfonated, and calcined at 550°C.
  • Catalytic Performance :





















    Catalyst Substrate Ratio Temperature (°C) Time (h) Yield (%) Reference
    SO₄²⁻/TiO₂-SiO₂Geraniol:Formic Acid = 1:1.550–601–1.594.5–97.2

Advantages :

  • Catalyst Reusability : The solid catalyst is easily filtered and reused.
  • Byproduct Minimization : Vacuum distillation removes excess reactants and water.

Comparative Analysis of Methods

Method Catalyst Conditions Yield (%) Sustainability
Acid-Catalyzed H₂SO₄ 100°C, 4h 85 Moderate
Enzymatic (SCL) Candida Lipase 35°C, 24–36h 83–97 High
Solid Acid Catalysis SO₄²⁻/TiO₂-SiO₂ 50–60°C, 1–1.5h 94.5–97.2 High

Key Observations :

  • Solid Acid Catalysis : Achieves the highest yields with minimal byproducts.
  • Enzymatic Methods : Offer environmentally friendly alternatives but require enzyme stability optimization.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dienyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethylocta-2,6-dienyl formate, also known as geranyl formate, is a chemical compound with the molecular formula C11H18O2C_{11}H_{18}O_2 and a molecular weight of 182.26 g/mol . It has been reported in organisms such as Camellia sinensis and Citrus reticulata .

Names and Identifiers:

  • IUPAC Name: this compound
  • CAS Registry Number: 61759-63-5
  • Synonyms: Geranyl formate, Formic acid Geranyl ester
  • InChI: InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3
  • SMILES: CC(=CCCC(=CCOC=O)C)C

Applications

While specific case studies and comprehensive data tables for this compound applications are not available within the provided search results, the following applications can be inferred:

  • Biocides: Geranyl formate is used in biocides such as disinfectants and pest control products .
  • Washing & Cleaning Products: It is also used in washing and cleaning products .
  • Air Care Products: This compound can be found in air care products .
  • Polishes and Wax Blends: Geranyl formate is used in polish formulations .
  • Cosmetic Products: Experimental design techniques are used in the development of stable, safe, and effective cosmetic products . Raw materials can be tested for their influence and interaction .
  • Synthesis of related compounds : this compound can be used in the synthesis of other compounds, such as 2,4,5-trimethoxy-1-((E)-3',7'-dimethylocta-2',6'-dienyl)benzene .

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2,6-dienyl formate as a pheromone involves binding to specific olfactory receptors in the target organism. This binding triggers a signaling cascade that results in behavioral changes, such as aggregation or alarm responses . The molecular targets include G-protein coupled receptors (GPCRs) that activate downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs include esters, carbonates, and aldehydes derived from geraniol or nerol. Key differences arise from substituents (e.g., acetate, benzoate, ethyl carbonate) and stereochemistry (E/Z isomerism), which influence physical properties and applications.

Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group Isomerism Primary Applications
3,7-Dimethylocta-2,6-dienyl formate C₁₁H₁₈O₂ 182.26 105-86-2 Formate ester E (Geranyl) / Z (Neryl) Fragrances, lab research
Geranyl acetate C₁₂H₂₀O₂ 196.29 141-12-8 Acetate ester E Cosmetics, perfumes
Neryl acetate C₁₂H₂₀O₂ 196.29 16587-36-3 Acetate ester Z Floral fragrances
(E)-3,7-Dimethylocta-2,6-dienyl ethyl carbonate C₁₃H₂₂O₃ 226.31 N/A Ethyl carbonate E Specialty fragrances
3,7-Dimethylocta-2,6-dienal C₁₀H₁₆O 152.23 5392-40-5 Aldehyde E/Z Flavoring agents

Physicochemical Properties

  • Volatility and Solubility :

    • The formate ester (182.26 g/mol) is more volatile than its acetate (196.29 g/mol) and ethyl carbonate (226.31 g/mol) counterparts due to lower molecular weight .
    • The aldehyde derivative (3,7-Dimethylocta-2,6-dienal) exhibits higher volatility (lower molecular weight: 152.23 g/mol) but lacks ester functional groups, altering its solubility in polar solvents .
  • Stereochemical Effects: Geranyl (E)-isomers (e.g., geranyl acetate) are associated with fresh, rose-like notes, while neryl (Z)-isomers (e.g., neryl acetate) exhibit softer, floral-raspberry tones .

Research Findings and Discrepancies

  • Stereochemical Conflicts :
    • assigns CAS 105-86-2 to the (Z)-isomer , while links it to the (E)-isomer . This inconsistency may stem from database errors or overlapping registrations for stereoisomers .
  • Synthetic Pathways :
    • Geranyl formate is synthesized via Cp2TiCl-promoted acylation , a method also applicable to benzoate and pivalate derivatives .

Biological Activity

3,7-Dimethylocta-2,6-dienyl formate, commonly known as neryl formate, is an aliphatic ester with the chemical formula C11_{11}H18_{18}O2_2. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the context of pheromonal functions and potential therapeutic applications. This article reviews the biological activity of neryl formate, summarizing key findings from various studies.

Chemical Structure and Properties

Neryl formate is characterized by its unique structure featuring a long carbon chain with two double bonds. Its molecular structure can be represented as follows:

  • Chemical Formula : C11_{11}H18_{18}O2_2
  • IUPAC Name : (Z)-3,7-dimethylocta-2,6-dienyl formate

1. Pheromone Activity

Neryl formate has been identified as a pheromone component in several species of acarids (mites), specifically in the secretions of Sancassania sp. Sasagawa. Research indicates that it plays a crucial role in communication among these organisms, potentially influencing mating behaviors and territorial marking . The synthesis of neryl formate in these organisms is hypothesized to occur via biosynthetic pathways involving fatty acids like linoleic acid and oleic acid .

2. Antimicrobial Properties

Studies have shown that neryl formate exhibits antimicrobial activity against various pathogens. For instance, extracts containing neryl formate from plants such as Cymbopogon species have demonstrated significant antibacterial and antifungal effects . The mechanism behind this activity may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

3. Antioxidant Activity

Neryl formate has also been investigated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular environments. This activity is particularly relevant for its potential applications in food preservation and health supplements .

Case Studies

  • Study on Pheromonal Functions :
    • A study focused on the pheromonal role of neryl formate in Sancassania sp. revealed that the compound significantly influenced mating behaviors when applied to male specimens . The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze secretions and confirm the presence of neryl formate.
  • Antimicrobial Activity Assessment :
    • An investigation into the antimicrobial properties of essential oils containing neryl formate found that it effectively inhibited growth in various bacterial strains, including Escherichia coli and Staphylococcus aureus. The study highlighted the potential for using neryl formate as a natural preservative in food products .
  • Antioxidant Mechanism Exploration :
    • A recent study evaluated the antioxidant capacity of neryl formate using DPPH radical scavenging assays. Results indicated that neryl formate exhibited a concentration-dependent increase in radical scavenging activity, suggesting its utility in mitigating oxidative stress-related conditions .

Data Summary

Biological Activity Findings Reference
Pheromone FunctionInfluences mating behavior in acarids
Antimicrobial ActivityInhibits growth of E. coli and S. aureus
Antioxidant CapacityScavenges free radicals effectively

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,7-dimethylocta-2,6-dienyl formate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, crystallographic data from X-ray studies can inform reaction pathways by revealing steric and electronic constraints in intermediates . Purification methods such as column chromatography or fractional distillation should be validated using analytical techniques like HPLC or GC-MS to confirm purity .

Q. What analytical techniques are most effective for characterizing the structural isomerism of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing between (E)- and (Z)-isomers, as coupling constants and chemical shifts vary with geometry. High-resolution mass spectrometry (HR-MS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical assignments, as demonstrated in structural reports .

Q. Which chromatographic methods are suitable for quantifying trace impurities in synthesized this compound?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is ideal for volatile impurities, whereas reverse-phase HPLC with UV detection offers sensitivity for non-volatile byproducts. Calibration curves using certified reference materials ensure accuracy, and method validation should follow ICH guidelines for precision and reproducibility .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions in biological matrices?

  • Methodological Answer : Stability studies should simulate physiological conditions (e.g., pH 3–9, 25–37°C) with periodic sampling. Degradation kinetics can be modeled using high-performance liquid chromatography (HPLC) to track analyte loss. For example, studies on analogous esters (e.g., geranyl acetate) show pH-dependent hydrolysis rates, requiring buffered solutions to control reactivity .

Q. What experimental approaches can elucidate the interaction of this compound with cannabinoid receptors (e.g., CB1/CB2)?

  • Methodological Answer : Radioligand binding assays using transfected HEK293 cells expressing CB1/CB2 receptors can quantify affinity (Kd) and efficacy (EC50). Competitive inhibition studies with [³H]-CP55940 and cAMP accumulation assays provide functional activity data. Molecular docking simulations using crystallographic receptor structures (e.g., PDB ID: 5TGZ) predict binding modes .

Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations identify reactive sites for cytochrome P450-mediated oxidation. In silico tools like SwissADME predict bioavailability and metabolites, while molecular dynamics simulations assess interactions with metabolizing enzymes. Experimental validation via LC-MS/MS of hepatocyte incubation samples confirms predicted pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Meta-analysis of published data should account for variables such as assay type (e.g., in vitro vs. in vivo), cell line specificity, and solvent effects. Statistical tools like Bland-Altman plots or Cohen’s κ coefficient assess inter-study variability. Reproducibility requires standardized protocols for cell viability assays (e.g., MTT) and dose-response curves .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral stationary phases are optimal for separation?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution with lipases can produce enantiopure forms. Chiral HPLC columns (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases resolve enantiomers. Circular dichroism (CD) spectroscopy validates optical purity .

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